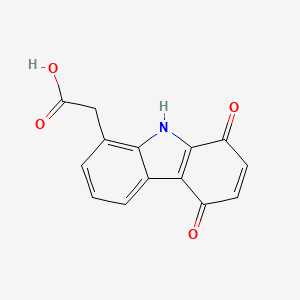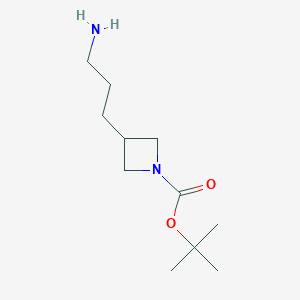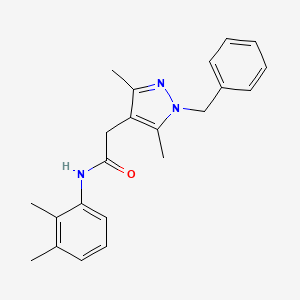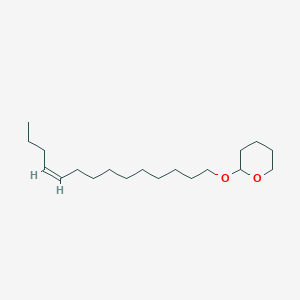
1-Methylpiperazine-d4 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperazine-d4 Dihydrochloride is a deuterated derivative of 1-Methylpiperazine Dihydrochloride. It is a labeled compound used in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms. The compound has the molecular formula C5H10D4Cl2N2 and a molecular weight of 177.11 g/mol.
Aplicaciones Científicas De Investigación
1-Methylpiperazine-d4 Dihydrochloride is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.
Medicine: Utilized in the development of new drugs, particularly those targeting the central nervous system.
Industry: Applied in the synthesis of various pharmaceuticals and agrochemicals.
Safety and Hazards
Direcciones Futuras
The piperazine moiety, which is a part of 1-Methylpiperazine-d4 Dihydrochloride, is often found in drugs or bioactive molecules. This widespread presence is due to its different possible roles and the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Therefore, future research could focus on exploring more applications of this compound in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylpiperazine-d4 Dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpiperazine-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperazine-d4 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a labeled analog, allowing researchers to trace its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of piperazine derivatives on various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-Methylpiperazine-d4 Dihydrochloride include:
1-Methylpiperazine: A non-deuterated analog used in similar applications.
1,4-Dimethylpiperazine: Another piperazine derivative with two methyl groups.
N-Methylpiperazine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracing and analysis compared to non-deuterated analogs.
Propiedades
Número CAS |
81586-76-7 |
|---|---|
Fórmula molecular |
C₅H₁₀D₄Cl₂N₂ |
Peso molecular |
177.11 |
Sinónimos |
N-Methylpiperazine-d4 Dihydrochloride; 4-Methyl-piperazine-2,2,6,6-d4 Dihydrochloride; 1-Methylpiperazine-3,3,5,5-d4 Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)
